molecular formula C12H10ClN3S B1320087 7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine CAS No. 889939-47-3

7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine

Cat. No.: B1320087
CAS No.: 889939-47-3
M. Wt: 263.75 g/mol
InChI Key: OSRUUJFRLADCGK-UHFFFAOYSA-N
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Description

7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C12H10ClN3S and its molecular weight is 263.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity and Protein Interaction

  • Antibacterial Activity : Novel pyrazolo[1,5-a]pyrimidine derivatives have shown significant antibacterial properties. These compounds were synthesized and exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, with one of the pyrazoline derivatives proving more effective than chloramphenicol in growth inhibition tests (Khan et al., 2014).
  • Protein Interaction Studies : Research involving pyrazolo[1,5-a]pyrimidine derivatives revealed their interaction with bovine serum albumin (BSA), demonstrating their ability to quench BSA's intrinsic fluorescence through a static quenching process. This indicates potential for these compounds in biological applications, particularly concerning protein-drug interactions (He et al., 2020).

Antitumor Properties

  • Antitumor Activities Research : Certain pyrazolo pyrimidine derivatives, including those similar in structure to 7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine, have been synthesized and tested for their antitumor activities. These studies found that some compounds displayed promising antitumor properties, suggesting potential therapeutic applications in cancer treatment (Xin, 2012).

Structural Analysis and Synthesis

  • Molecular Structure Analysis : X-ray diffractometry and theoretical studies have been conducted to understand the molecular structure of pyrazolo[1,5-a]pyrimidine derivatives. These analyses provide insights into the inter- and intramolecular interactions of these compounds, which are crucial for their potential applications in drug design and material science (Frizzo et al., 2009).
  • Synthetic Routes and Regioselectivity : Research has been focused on developing efficient synthetic routes for highly substituted pyrazolo[1,5-a]pyrimidines, emphasizing regioselectivity. This research is critical for the scalable production of these compounds for various applications (Martins et al., 2009).

Biochemical Analysis

Biochemical Properties

7-Chloro-2,5-dimethyl-3-thiophen-2-yl-pyrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways and cellular processes. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and downstream signaling events .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, this compound can induce apoptosis, a programmed cell death process, by activating specific signaling pathways. It can also influence cell proliferation by modulating the expression of genes involved in the cell cycle. Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of specific kinases, which leads to the disruption of phosphorylation events critical for signal transduction. This compound can also bind to DNA and RNA, affecting gene expression and protein synthesis. Additionally, this compound can interact with various transcription factors, modulating their activity and the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate specific signaling pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage, due to its interaction with critical enzymes and proteins. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites. The compound’s metabolism can also influence its pharmacokinetics and bioavailability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments. Binding proteins can also facilitate its transport and localization within cells. The compound’s distribution can affect its activity and the duration of its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects. Targeting signals and post-translational modifications can direct the compound to these compartments, influencing its interactions with biomolecules and its overall activity .

Properties

IUPAC Name

7-chloro-2,5-dimethyl-3-thiophen-2-ylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3S/c1-7-6-10(13)16-12(14-7)11(8(2)15-16)9-4-3-5-17-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRUUJFRLADCGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)Cl)C)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001183639
Record name 7-Chloro-2,5-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001183639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-47-3
Record name 7-Chloro-2,5-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889939-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2,5-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001183639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.